molecular formula C17H19ClN4O2 B2391895 (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 1421517-60-3

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

Cat. No.: B2391895
CAS No.: 1421517-60-3
M. Wt: 346.82
InChI Key: HJZUZDRWYCLCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone: . This compound features a piperazine ring substituted with a 2-chlorophenyl group and a pyrazolo[5,1-b][1,3]oxazine moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .

Mode of Action

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to modulate their function, leading to therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine-containing compounds , it’s likely that this compound could interact with multiple pathways, depending on its specific targets.

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption and distribution characteristics, and its metabolism and excretion would be dependent on its specific chemical structure and the biological system in which it is used.

Result of Action

Compounds with a piperazine moiety have been associated with a variety of biological effects, including antibacterial activity . The specific effects of this compound would depend on its specific targets and the biological system in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the pyrazolo[5,1-b][1,3]oxazine core. One common synthetic route includes the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is synthesized through a reaction involving the appropriate amine and a suitable alkylating agent.

  • Introduction of Chlorophenyl Group: : The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a base.

  • Synthesis of Pyrazolo[5,1-b][1,3]oxazine Core: : The pyrazolo[5,1-b][1,3]oxazine ring system is constructed through a cyclization reaction involving a suitable precursor and a cyclization agent.

  • Coupling of the Two Fragments: : The final step involves the coupling of the piperazine derivative with the pyrazolo[5,1-b][1,3]oxazine core, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the reduction of other functional groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium(VI) compounds, and various organic peroxides.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the piperazine ring and the pyrazolo[5,1-b][1,3]oxazine moiety. Similar compounds might include other piperazine derivatives or pyrazolo[5,1-b][1,3]oxazine analogs, but the combination of these two functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Piperazine derivatives

  • Pyrazolo[5,1-b][1,3]oxazine analogs

  • Other chlorophenyl-substituted compounds

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-4-1-2-5-15(14)20-7-9-21(10-8-20)16(23)13-12-19-22-6-3-11-24-17(13)22/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZUZDRWYCLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.